![molecular formula C15H17FN2O3 B2498419 (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide CAS No. 2201551-68-8](/img/structure/B2498419.png)
(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide, also known as FPA-124, is a small molecule drug compound that has been studied for its potential therapeutic applications in the treatment of neurological disorders. The compound is a selective antagonist of the Nogo receptor, which is involved in inhibiting nerve regeneration and plasticity in the central nervous system.
Mechanism of Action
(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide acts as a selective antagonist of the Nogo receptor, which is involved in inhibiting nerve regeneration and plasticity in the central nervous system. By blocking the activity of the Nogo receptor, (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide promotes axonal regeneration and enhances functional recovery in animal models of neurological disorders.
Biochemical and Physiological Effects:
(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide has been shown to promote axonal regeneration and enhance functional recovery in animal models of neurological disorders. The compound has also been shown to modulate the expression of genes involved in nerve regeneration and plasticity, as well as to increase the number of synapses in the brain.
Advantages and Limitations for Lab Experiments
One advantage of (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide is its selectivity for the Nogo receptor, which minimizes off-target effects. However, the compound has limited solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
Future research on (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide could focus on optimizing the synthesis and formulation of the compound, as well as on exploring its potential therapeutic applications in a wider range of neurological disorders. Additionally, further studies could investigate the long-term effects of (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide on nerve regeneration and plasticity, as well as its potential interactions with other drugs and therapies.
Synthesis Methods
The synthesis of (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide involves several steps, including the coupling of a protected form of 4-fluoro-3-nitrobenzoic acid with propargylamine, followed by reduction of the nitro group to an amine and subsequent coupling with a protected form of 3-methyl-2-oxovaleric acid. The final step involves deprotection of the compound to yield (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide.
Scientific Research Applications
(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as spinal cord injury, stroke, and multiple sclerosis. In animal models of these conditions, (2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide has been shown to promote axonal regeneration and enhance functional recovery.
properties
IUPAC Name |
(2S,3R)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-3-13(19)18-12-8-10(4-5-11(12)16)17-15(20)14-9(2)6-7-21-14/h3-5,8-9,14H,1,6-7H2,2H3,(H,17,20)(H,18,19)/t9-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTMFJBGTATUMP-OTYXRUKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]1C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.